![molecular formula C14H22N2O2 B13171473 Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyridine ring. The presence of the ethyl ester and tert-butyl groups adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C. The resulting intermediate is then esterified using ethyl chloroformate or a similar reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: N-bromosuccinimide in chloroform at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors
作用機序
The mechanism of action of Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .
類似化合物との比較
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate: Similar structure but different position of the carboxylate group.
tert-butyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: Contains a bromine atom and a pyrazine ring instead of a pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its structure and potential biological activities.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
ethyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-13(17)11-12(14(2,3)4)15-10-8-6-7-9-16(10)11/h5-9H2,1-4H3 |
InChIキー |
KEJYHYVPRQSYQA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



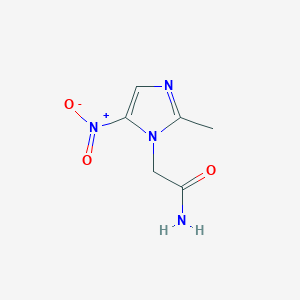
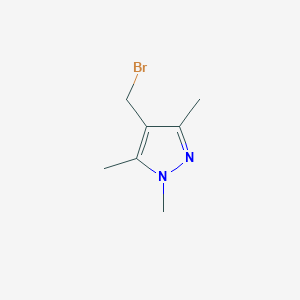
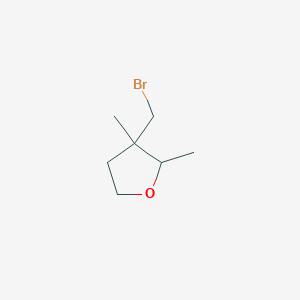
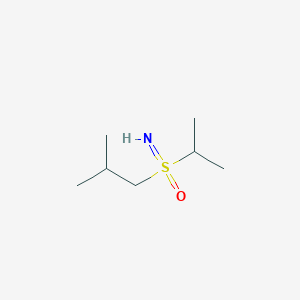

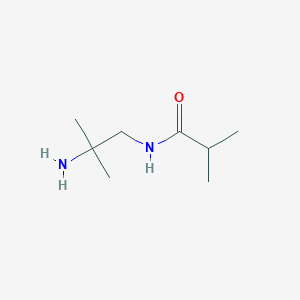

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
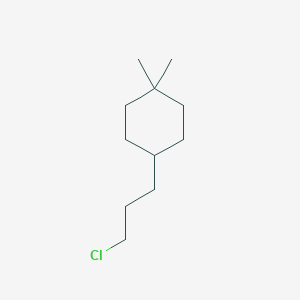
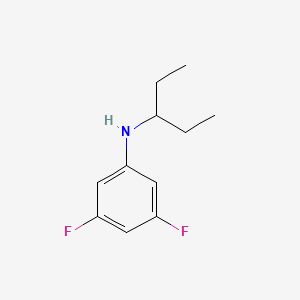
![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
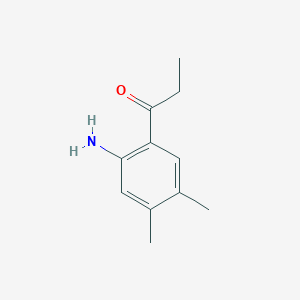
![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)
